Scientific Field: Medicinal Chemistry
Summary of the Application: 1-Bromo-3-phenylpropane is used in the synthesis of MraY natural inhibitors.
1-Bromo-3,3-diphenylpropane is an organic compound with the molecular formula C₁₅H₁₅Br. It features a bromo substituent on the propane chain, specifically at the first carbon, and two phenyl groups attached to the third carbon. This compound is a colorless to pale yellow liquid with a boiling point of approximately 145 °C and a melting point around 40 °C . It is classified as a laboratory chemical and is known for its corrosive and irritant properties .
The synthesis of 1-bromo-3,3-diphenylpropane typically involves:
1-Bromo-3,3-diphenylpropane finds utility in various fields:
Interaction studies involving 1-bromo-3,3-diphenylpropane primarily focus on its reactivity with nucleophiles and bases. The compound's behavior in nucleophilic substitution and elimination reactions has been characterized extensively, providing insights into its mechanism of action in organic synthesis .
Several compounds share structural similarities with 1-bromo-3,3-diphenylpropane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-2,2-diphenylethane | C₁₄H₁₄Br | Contains two phenyl groups on adjacent carbons |
1-Bromo-4-methylbenzene | C₇H₇Br | A simpler structure with one phenyl group |
1-Bromo-1,2-diphenylethane | C₁₄H₁₄Br | Features two phenyl groups on adjacent carbons |
Diphenylmethanol | C₁₃H₁₂O | Contains hydroxyl group instead of bromine |
The unique aspect of 1-bromo-3,3-diphenylpropane lies in its specific arrangement of substituents which influences its reactivity profile and potential applications in organic synthesis. The presence of bulky phenyl groups at the propanol chain significantly affects steric hindrance during reactions compared to other similar compounds.
Corrosive;Irritant